
N-(cyclopropylmethyl)-3-ethylaniline
Descripción general
Descripción
N-(cyclopropylmethyl)-3-ethylaniline (NCMEA) is an important organic chemical compound that is widely used in scientific research and laboratory experiments. NCMEA is a derivative of aniline and has a cyclopropylmethyl group attached to the nitrogen atom. It is a colorless, volatile liquid with a boiling point of 141°C and a melting point of -18°C. NCMEA has a variety of applications in the scientific and research fields and is an important tool for scientists in many areas of research.
Mecanismo De Acción
The mechanism of action of N-(cyclopropylmethyl)-3-ethylaniline is not fully understood. It is believed to act as an electron donor, donating electrons to molecules that have an electron-deficient region. This allows for the formation of new covalent bonds between molecules, which can lead to the formation of polymers and other complex molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(cyclopropylmethyl)-3-ethylaniline have not been extensively studied. However, it is believed to have some effect on the metabolism of certain compounds, such as amino acids and carbohydrates. It has also been reported to have some effect on the activity of certain enzymes, such as proteases and lipases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-(cyclopropylmethyl)-3-ethylaniline in laboratory experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively stable and can be easily stored and handled. However, it is a volatile liquid and can be corrosive to some materials, such as metals and glass.
Direcciones Futuras
There are several potential future directions for research involving N-(cyclopropylmethyl)-3-ethylaniline. These include exploring its potential applications in drug synthesis, studying its biochemical and physiological effects, and investigating its potential toxicity. Furthermore, further research could be conducted to better understand its mechanism of action and to explore its potential for use in other areas of research. Additionally, further research could be conducted to explore the potential for using N-(cyclopropylmethyl)-3-ethylaniline as a catalyst in the synthesis of polymers and other complex molecules.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-3-ethylaniline is used in various scientific research applications, such as the synthesis of polymers, the study of reaction mechanisms, and the study of enzyme kinetics. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. N-(cyclopropylmethyl)-3-ethylaniline is also used in the synthesis of polymers, such as polyurethanes, polyamides, and polyesters.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-3-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-10-4-3-5-12(8-10)13-9-11-6-7-11/h3-5,8,11,13H,2,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPNWSKUVGXCAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-3-ethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1386298.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid](/img/structure/B1386300.png)
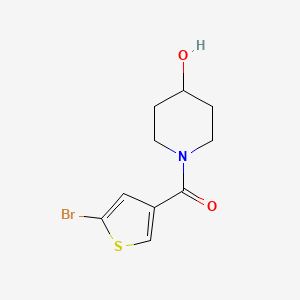
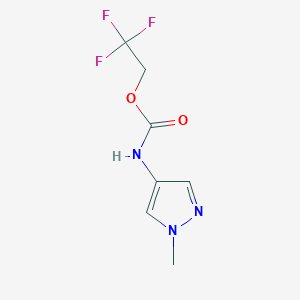
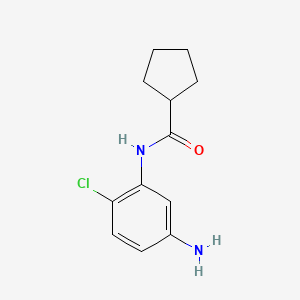

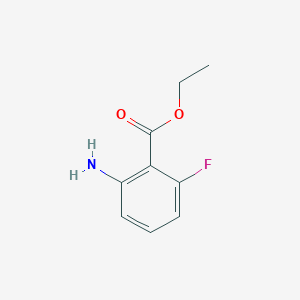

![1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1386314.png)


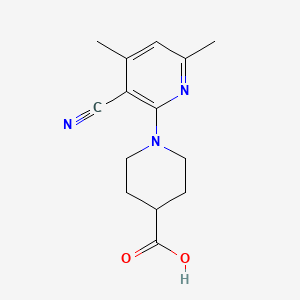

![2-(3-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1386321.png)